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Compound of Interest

Compound Name: Meta-fluoro 4-ANBP

Cat. No.: B2601749 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the characterization of Meta-fluoro 4-
ANBP (N-(3-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine) using Nuclear Magnetic

Resonance (NMR) spectroscopy. Standard protocols for ¹H, ¹³C, and ¹⁹F NMR are outlined, and

a summary of expected chemical shifts and coupling constants is presented. This information is

crucial for the structural elucidation and purity assessment of this compound, which is relevant

in opioid research and as a potential impurity in the synthesis of fentanyl analogues.[1]

Introduction
Meta-fluoro 4-ANBP, with the formal name N-(3-fluorophenyl)-1-(phenylmethyl)-4-

piperidinamine, is a chemical intermediate and an analytical reference standard structurally

related to known opioids.[1] Its unambiguous structural confirmation is critical for quality control

and research purposes. NMR spectroscopy is a powerful, non-destructive technique for the

detailed structural analysis of organic molecules. This application note describes the use of ¹H,

¹³C, and ¹⁹F NMR to characterize Meta-fluoro 4-ANBP. Due to the presence of a fluorine

atom, ¹⁹F NMR is a particularly valuable tool, offering high sensitivity and a wide chemical shift

range.[2]

Predicted NMR Data
While experimental spectra for Meta-fluoro 4-ANBP are not readily available in the public

domain, the expected chemical shifts can be estimated by analyzing the spectral data of its

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b2601749?utm_src=pdf-interest
https://www.benchchem.com/product/b2601749?utm_src=pdf-body
https://www.benchchem.com/product/b2601749?utm_src=pdf-body
https://www.rsc.org/suppdata/c5/ra/c5ra12299f/c5ra12299f1.pdf
https://www.benchchem.com/product/b2601749?utm_src=pdf-body
https://www.rsc.org/suppdata/c5/ra/c5ra12299f/c5ra12299f1.pdf
https://www.benchchem.com/product/b2601749?utm_src=pdf-body
https://en.wikipedia.org/wiki/Fluorine-19_nuclear_magnetic_resonance_spectroscopy
https://www.benchchem.com/product/b2601749?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2601749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


core fragments: 3-fluoroaniline and N-benzylpiperidine. The following tables summarize the

predicted ¹H, ¹³C, and ¹⁹F NMR data.

Table 1: Predicted ¹H NMR Data for Meta-fluoro 4-ANBP

Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

Aromatic H (benzyl) 7.25-7.40 m -

Aromatic H

(fluorophenyl)
6.30-7.10 m J(H,F) ≈ 2-11

-CH₂- (benzyl) ~3.50 s -

-CH- (piperidine, C4) ~3.30 m -

-NCH₂- (piperidine,

C2, C6)
~2.80 m -

-NCH₂- (piperidine,

C2, C6)
~2.10 m -

-CH₂- (piperidine, C3,

C5)
~1.90 m -

-CH₂- (piperidine, C3,

C5)
~1.50 m -

-NH- Broad singlet - -

Table 2: Predicted ¹³C NMR Data for Meta-fluoro 4-ANBP

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b2601749?utm_src=pdf-body
https://www.benchchem.com/product/b2601749?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2601749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon
Predicted Chemical Shift
(δ, ppm)

Predicted Coupling
Constants (J, Hz)

C=C (benzyl) 127-138 -

C-F (fluorophenyl) ~163 ¹J(C,F) ≈ 240

C=C (fluorophenyl) 103-149 ²⁻⁴J(C,F) ≈ 2-25

-CH₂- (benzyl) ~63 -

-CH- (piperidine, C4) ~55 -

-NCH₂- (piperidine, C2, C6) ~53 -

-CH₂- (piperidine, C3, C5) ~32 -

Table 3: Predicted ¹⁹F NMR Data for Meta-fluoro 4-ANBP

Fluorine
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

Ar-F -110 to -115 m J(F,H) ≈ 2-11

Note: Chemical shifts are referenced to TMS (¹H and ¹³C) and CFCl₃ (¹⁹F). Predicted values are

based on data for analogous structures and may vary depending on experimental conditions.

Experimental Protocols
Sample Preparation

Dissolve the Sample: Accurately weigh approximately 5-10 mg of Meta-fluoro 4-ANBP and

dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for referencing the ¹H and ¹³C NMR spectra. For ¹⁹F NMR, an external standard like

CFCl₃ can be used, or the spectrum can be referenced to the spectrometer's internal

reference.

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
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Homogenize: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition
The following parameters are provided as a general guideline and may require optimization

based on the specific instrument and sample concentration.

¹H NMR Spectroscopy

Spectrometer: 400 MHz or higher field instrument

Pulse Program: Standard single-pulse (zg30)

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 16-64

Spectral Width: 0-15 ppm

¹³C NMR Spectroscopy

Spectrometer: 100 MHz or higher (corresponding to ¹H frequency)

Pulse Program: Standard proton-decoupled (zgpg30)

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024-4096 (or more for dilute samples)

Spectral Width: 0-200 ppm

¹⁹F NMR Spectroscopy

Spectrometer: 376 MHz or higher (corresponding to ¹H frequency)
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Pulse Program: Standard single-pulse (zg)

Acquisition Time: 1-2 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 64-256

Spectral Width: -100 to -130 ppm (or a wider range if necessary)

Data Analysis and Interpretation
Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired Free Induction Decays (FIDs).

Referencing: Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Reference

the ¹⁹F spectrum appropriately.

Peak Picking and Integration: Identify all significant peaks and integrate the ¹H signals to

determine the relative number of protons.

Multiplicity Analysis: Analyze the splitting patterns (singlet, doublet, triplet, multiplet) to

deduce the number of neighboring protons.

Coupling Constant Measurement: Measure the J-coupling constants to gain further structural

insights, particularly the H-F and C-F couplings.

2D NMR: For unambiguous assignment, it is recommended to perform 2D NMR experiments

such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C

long-range correlation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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